1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene is an organic compound that features a naphthalene core substituted with benzyloxy and prop-2-en-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of naphthol with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be added via an etherification reaction using allyl bromide and a suitable base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-en-1-yloxy group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of Lewis acids.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Reduced forms of the prop-2-en-1-yloxy group.
Substitution: Substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of aromatic compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-2-propanol: Shares the benzyloxy group but differs in the rest of the structure.
1-(Benzyloxy)-4-methoxynaphthalene: Similar naphthalene core with different substituents.
1-(Benzyloxy)-4-ethoxynaphthalene: Similar structure with an ethoxy group instead of the prop-2-en-1-yloxy group.
Uniqueness
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene is unique due to the combination of the benzyloxy and prop-2-en-1-yloxy groups on the naphthalene core. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
Properties
CAS No. |
113918-63-1 |
---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-phenylmethoxy-4-prop-2-enoxynaphthalene |
InChI |
InChI=1S/C20H18O2/c1-2-14-21-19-12-13-20(18-11-7-6-10-17(18)19)22-15-16-8-4-3-5-9-16/h2-13H,1,14-15H2 |
InChI Key |
DXUICLHOQXJAEF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C2=CC=CC=C21)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.